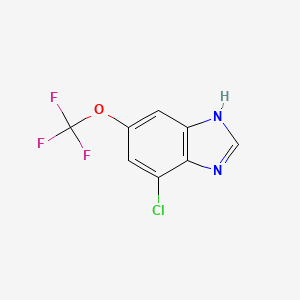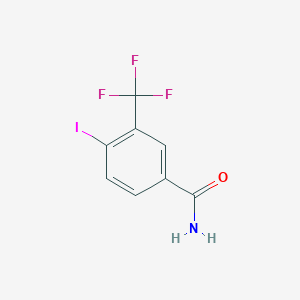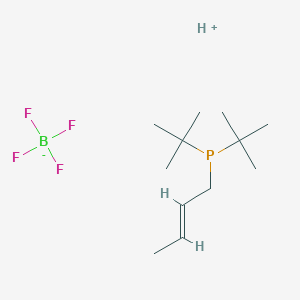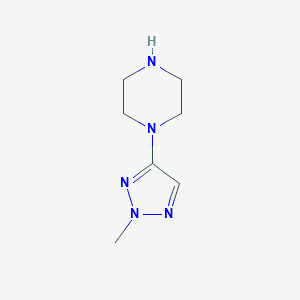![molecular formula C8H7ClN2 B15203046 6-Chloro-5-methylimidazo[1,2-a]pyridine](/img/structure/B15203046.png)
6-Chloro-5-methylimidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, particularly due to its unique structural features that allow for various functional modifications . The compound is characterized by a fused bicyclic structure, which includes both an imidazole and a pyridine ring, making it a valuable scaffold in drug discovery and development .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methylimidazo[1,2-a]pyridine can be achieved through several methods, including condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One common approach involves the condensation of 2-chloro-5-methylpyridine with an appropriate amine under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using automated reactors to ensure consistency and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. Solvent-free and catalyst-free methods have also been explored to enhance the sustainability of the production process .
化学反应分析
Types of Reactions: 6-Chloro-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, altering the compound’s electronic properties.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives .
科学研究应用
6-Chloro-5-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 6-Chloro-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In the context of its antituberculosis activity, the compound disrupts the bacterial cell wall synthesis and interferes with essential metabolic pathways .
相似化合物的比较
- 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
- 5-Methylimidazo[1,2-a]pyridine
- 6-Chloroimidazo[1,2-a]pyridine
Comparison: 6-Chloro-5-methylimidazo[1,2-a]pyridine stands out due to its unique combination of a chlorine atom at the 6-position and a methyl group at the 5-position. This specific substitution pattern enhances its biological activity and allows for further functionalization . Compared to other similar compounds, it exhibits improved potency and stability, making it a valuable candidate for drug development .
属性
IUPAC Name |
6-chloro-5-methylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-6-7(9)2-3-8-10-4-5-11(6)8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIKCNAPPLLZBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NC=CN12)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![dilithium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate](/img/structure/B15202972.png)
![2-((6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B15202976.png)
![[2-[2-(Hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide](/img/structure/B15202997.png)
![3-Chloro-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyridazine](/img/structure/B15203004.png)









